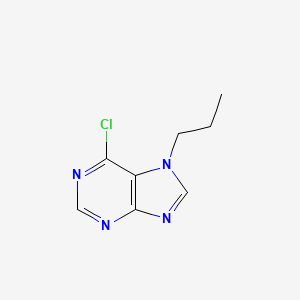
6-Chloro-7-propyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-propyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The addition of a chlorine atom at the 6th position and a propyl group at the 7th position of the purine ring gives this compound unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-propyl-7H-purine typically involves the chlorination of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . This reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using large reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-7-propyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Products: Various 6-substituted purine derivatives.
Oxidation and Reduction Products: Oxidized or reduced forms of the purine ring.
Aplicaciones Científicas De Investigación
6-Chloro-7-propyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-propyl-7H-purine involves its interaction with cellular nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include enzymes involved in purine metabolism and DNA replication.
Comparación Con Compuestos Similares
6-Chloropurine: A closely related compound with a chlorine atom at the 6th position but without the propyl group.
6-Chloro-9H-purine: Another derivative with a chlorine atom at the 6th position and various substitutions at the 9th position.
Uniqueness: 6-Chloro-7-propyl-7H-purine is unique due to the presence of both the chlorine atom and the propyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
6-chloro-7-propylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h4-5H,2-3H2,1H3 |
Clave InChI |
BRGATYHGVFSOLM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















